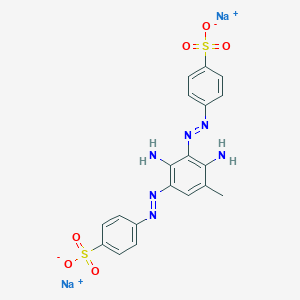

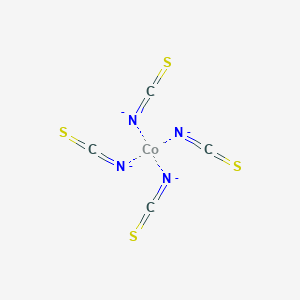

![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)

(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

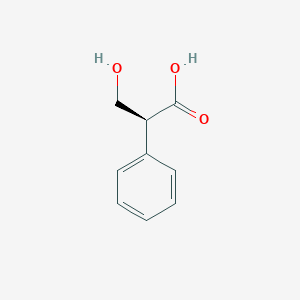

(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent is a useful research compound. Its molecular formula is C36H20EuF9N2O6S3 and its molecular weight is 995.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improved Photobleaching and Photoluminescence

Improved Photobleaching Characteristics : Research by Kurabayashi et al. (2015) explored the photobleaching properties of this complex when nano-particles are embedded into a sol-gel derived silica glass film, showing improved photobleaching resistance, crucial for long-term optical applications Kurabayashi et al., 2015.

Crystal Structure and Photoluminescence : A study by Qian-Ling et al. (2010) detailed the crystal structure and photoluminescence of the Europium complex, providing insights into its coordination environment and potential for red light emission applications Qian-Ling et al., 2010.

Sensor Technology and Material Science

Temperature-Sensitive Sensors : Mitsuishi et al. (2003) developed ultrathin polymer optodes containing the Europium complex for temperature sensing, demonstrating its efficiency as a temperature-sensitive sensor Mitsuishi et al., 2003.

Luminescent Devices : Research into the synthesis and application of the Europium complex in light-emitting devices shows significant promise for its use in the development of bright, red-emitting luminescent materials, enhancing device performance through improved luminescence and energy efficiency Zhang et al., 2007.

Mechanism of Action

Target of Action

The primary target of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III), also known as Eu(TTA)3phen It’s known that this compound is used in the field of organic light-emitting diodes (oleds) .

Mode of Action

The mode of action of Eu(TTA)3phen is primarily through its photoluminescent properties . When used in OLEDs, it emits deep red light . The interaction with its targets, therefore, is likely through energy transfer mechanisms common in photoluminescent materials.

Biochemical Pathways

As a photoluminescent compound, Eu(TTA)3phen doesn’t directly interact with biochemical pathways. Instead, its utility lies in its physical properties, particularly its ability to emit light when excited. This makes it valuable in applications like OLEDs .

Pharmacokinetics

Pharmacokinetic studies typically apply to substances that have biological activity within a living organism. As Eu(TTA)3phen is primarily used in industrial applications like OLEDs

Result of Action

The result of Eu(TTA)3phen’s action is the emission of deep red light . This is particularly useful in the creation of OLEDs, where precise control of light emission is crucial .

Action Environment

The action of Eu(TTA)3phen can be influenced by environmental factors. For instance, the efficiency of light emission can be affected by temperature and the presence of other compounds . Furthermore, the stability of the compound can be influenced by factors such as humidity and exposure to light .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Europium(III) nitrate hexahydrate", "1,10-phenanthroline", "2-thiophenecarboxaldehyde", "2,2,6,6-tetramethyl-3,5-heptanedione", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "1. Dissolve Europium(III) nitrate hexahydrate in methanol and add 1,10-phenanthroline to form a complex.", "2. Add 2-thiophenecarboxaldehyde and 2,2,6,6-tetramethyl-3,5-heptanedione to the mixture and stir for several hours.", "3. Add hydrochloric acid to the mixture to adjust the pH to 2-3.", "4. Add sodium hydroxide to the mixture to adjust the pH to 7-8.", "5. Add acetone to the mixture to precipitate the product.", "6. Filter the product and wash with diethyl ether.", "7. Dry the product under vacuum to obtain (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent." ] } | |

| 17904-86-8 | |

Molecular Formula |

C36H20EuF9N2O6S3 |

Molecular Weight |

995.7 g/mol |

IUPAC Name |

europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |

InChI |

InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |

InChI Key |

GMFTYFSOONOZOH-MCTJRNESSA-K |

Isomeric SMILES |

C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

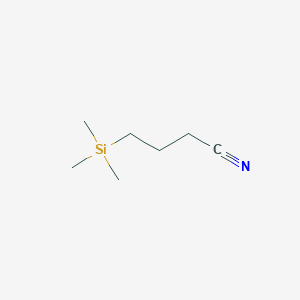

![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)

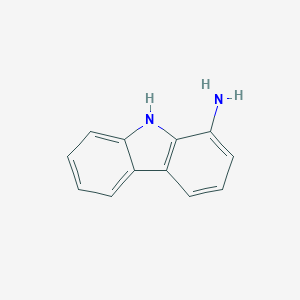

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)